molecular formula C21H18N2 B11665185 N-(2,4-dimethylphenyl)acridin-9-amine

N-(2,4-dimethylphenyl)acridin-9-amine

Cat. No.: B11665185
M. Wt: 298.4 g/mol
InChI Key: IEVGATZJBLRGMA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)acridin-9-amine is a compound belonging to the acridine family, characterized by its aromatic structure and nitrogen-containing heterocycle Acridine derivatives are known for their diverse applications in various fields, including medicine, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)acridin-9-amine typically involves the reaction of acridine with 2,4-dimethylaniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)acridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd), platinum (Pt)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions include acridone derivatives, reduced acridine derivatives, and various substituted acridine compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)acridin-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)acridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)acridin-9-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its enhanced fluorescence and potential anticancer activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)acridin-9-amine

InChI

InChI=1S/C21H18N2/c1-14-11-12-18(15(2)13-14)23-21-16-7-3-5-9-19(16)22-20-10-6-4-8-17(20)21/h3-13H,1-2H3,(H,22,23)

InChI Key

IEVGATZJBLRGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C

Origin of Product

United States

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